molecular formula C9H6BrFO B13366118 (Z)-2-Bromo-3-(2-fluorophenyl)acrylaldehyde

(Z)-2-Bromo-3-(2-fluorophenyl)acrylaldehyde

Cat. No.: B13366118
M. Wt: 229.05 g/mol
InChI Key: OAHMEDVZELGRCS-YVMONPNESA-N
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Description

(Z)-2-Bromo-3-(2-fluorophenyl)acrylaldehyde is an organic compound that features a bromine atom and a fluorophenyl group attached to an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Bromo-3-(2-fluorophenyl)acrylaldehyde typically involves the reaction of 2-fluorobenzaldehyde with a brominating agent under controlled conditions. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to achieve the bromination of the acrylaldehyde moiety .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The process typically includes the use of a solvent system, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Bromo-3-(2-fluorophenyl)acrylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: 2-Bromo-3-(2-fluorophenyl)acrylic acid.

    Reduction: 2-Bromo-3-(2-fluorophenyl)propanol.

    Substitution: 2-Amino-3-(2-fluorophenyl)acrylaldehyde (when reacted with an amine).

Scientific Research Applications

(Z)-2-Bromo-3-(2-fluorophenyl)acrylaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (Z)-2-Bromo-3-(2-fluorophenyl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine and fluorophenyl groups may also contribute to the compound’s reactivity and specificity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-Bromo-3-(2-fluorophenyl)acrylaldehyde is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H6BrFO

Molecular Weight

229.05 g/mol

IUPAC Name

(Z)-2-bromo-3-(2-fluorophenyl)prop-2-enal

InChI

InChI=1S/C9H6BrFO/c10-8(6-12)5-7-3-1-2-4-9(7)11/h1-6H/b8-5-

InChI Key

OAHMEDVZELGRCS-YVMONPNESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C=O)\Br)F

Canonical SMILES

C1=CC=C(C(=C1)C=C(C=O)Br)F

Origin of Product

United States

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